Pyrazole N-Demethyl Sildenafil-d3 is a deuterium-labeled derivative of Sildenafil, which is widely known for its use in treating erectile dysfunction. The molecular formula of Pyrazole N-Demethyl Sildenafil-d3 is C21H25D3N6O4S, and it has a molecular weight of 463.57 g/mol . This compound features a pyrazolopyrimidine structure, making it part of a class of compounds that have shown potential cardiovascular benefits. The introduction of deuterium in the molecular structure enhances the compound's stability and can improve its pharmacokinetic properties, making it a valuable tool in research settings .
The chemical reactivity of Pyrazole N-Demethyl Sildenafil-d3 is largely influenced by its functional groups, particularly the pyrazole and pyrimidine moieties. Typical reactions may include:
These reactions are crucial for understanding the compound's behavior in biological systems and its interactions with various biological targets.
Pyrazole N-Demethyl Sildenafil-d3 exhibits biological activities similar to those of its parent compound, Sildenafil. It primarily acts as a phosphodiesterase type 5 inhibitor, leading to increased levels of cyclic guanosine monophosphate within smooth muscle cells. This mechanism promotes vasodilation and enhances blood flow, particularly in erectile tissues. Additionally, studies indicate that deuterated compounds may exhibit altered metabolic profiles, potentially leading to prolonged action or reduced side effects compared to their non-deuterated counterparts .
The synthesis of Pyrazole N-Demethyl Sildenafil-d3 typically involves several steps:
This synthetic pathway allows researchers to produce high-quality samples for analytical studies and biological testing.
Interaction studies involving Pyrazole N-Demethyl Sildenafil-d3 focus on its binding affinities and efficacy against various biological targets. These studies often employ techniques such as:
Such studies provide insights into how modifications to chemical structures can influence drug behavior and effectiveness.
Several compounds share structural similarities with Pyrazole N-Demethyl Sildenafil-d3. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Sildenafil | Phosphodiesterase inhibitor | Well-known for erectile dysfunction treatment |
| Vardenafil | Phosphodiesterase inhibitor | Similar mechanism; used for erectile dysfunction |
| Tadalafil | Phosphodiesterase inhibitor | Longer half-life; used for both erectile dysfunction and pulmonary hypertension |
| Pyrazolopyrimidine derivatives | Diverse pharmacological properties | Varied biological activities beyond erectile dysfunction |
Pyrazole N-Demethyl Sildenafil-d3 stands out due to its specific deuteration, which may enhance stability and alter pharmacokinetics compared to these similar compounds .
Pyrazole N-Demethyl Sildenafil-d3 is systematically named as 5-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one-d3, reflecting its deuterium substitution at three hydrogen positions. The parent compound, Pyrazole N-Demethyl Sildenafil (CID 135543792), has the molecular formula $$ \text{C}{21}\text{H}{28}\text{N}6\text{O}4\text{S} $$ and a molecular weight of 460.6 g/mol. The deuterated variant replaces three hydrogen atoms with deuterium at the methyl group of the 4-methylpiperazine moiety, as evidenced by its SMILES notation: $$ \text{C(CC)C=1C2=C(C(=O)N=C(N2)C3=C(OCC)C=CC(S(=O)(=O)N4CCN(C([2H])([2H])[2H])CC4)=C3)NN1} $$.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{21}\text{H}{25}\text{D}3\text{N}6\text{O}_4\text{S} $$ | |
| Molecular Weight | 463.57 g/mol | |
| Isotopic Purity | 99.6% (d0 = 0.00%) | |
| XLogP3-AA (Parent) | 1.5 |
The synthesis of Pyrazole N-Demethyl Sildenafil-d3 involves selective deuteration of the parent compound’s methyl group on the piperazine ring. This process typically employs deuterated reagents such as deuterium oxide ($$ \text{D}2\text{O} $$) or deuterated methyl iodide ($$ \text{CD}3\text{I} $$) under controlled conditions to ensure isotopic purity >95%. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the structural integrity and isotopic enrichment, with characteristic peaks at $$ m/z = 463.57 $$ corresponding to the deuterated molecular ion.
Pyrazole N-Demethyl Sildenafil-d3 emerged from efforts to enhance the analytical detection of sildenafil metabolites in biological matrices. The parent compound, first characterized in the 1990s, is a primary metabolite formed via N-demethylation of sildenafil by cytochrome P450 enzymes. The deuterated analog was developed circa 2021 to address challenges in quantifying low-abundance metabolites using liquid chromatography–tandem mass spectrometry (LC-MS/MS).
Deuteration reduces metabolic clearance rates by introducing kinetic isotope effects (KIEs), which slow cytochrome P450-mediated oxidation. This property enables researchers to:
Table 2: Comparative Pharmacokinetic Effects of Deuteration
| Parameter | Non-Deuterated Compound | Deuterated Compound |
|---|---|---|
| Metabolic Half-Life | 3–5 hours | Extended by 20–30% |
| CYP450 Oxidation Rate | High | Reduced due to KIE |
| Analytical Sensitivity | Moderate | Enhanced via isotopic labeling |
Pyrazole N-Demethyl Sildenafil-d3 belongs to a broader class of sildenafil analogs, which include:
The deuterated analog distinguishes itself through:
As a stable isotope-labeled compound, Pyrazole N-Demethyl Sildenafil-d3 is pivotal in:
The synthesis of Pyrazole N-Demethyl Sildenafil-d3 represents a sophisticated application of established organic chemistry principles combined with deuterium labeling strategies [1]. This compound, with the molecular formula C21H25D3N6O4S and molecular weight of 463.57 daltons, serves as a crucial deuterated analog of the sildenafil metabolite [1] [2].
Traditional synthetic approaches to pyrazolopyrimidine derivatives typically commence with the formation of the pyrazole nucleus through cyclocondensation reactions [8]. The fundamental strategy involves the reaction of 1,3-difunctional systems with hydrazine derivatives, providing access to the core pyrazole structure [8]. For Pyrazole N-Demethyl Sildenafil-d3, the synthesis pathway follows established routes for sildenafil analogs while incorporating deuterium at specific positions [3].
The pyrazolopyrimidine framework construction begins with ethyl 3-butyrylpyruvate and hydrazine hydrate in acetic acid, establishing the pyrazole ring system [3]. This reaction proceeds through nucleophilic addition followed by cyclization, yielding the desired heterocyclic core with high regioselectivity [3]. The subsequent selective N-methylation of the pyrazole ring employs dimethyl sulfate under controlled conditions, ensuring minimal side product formation [3].
Alkaline hydrolysis of the ester functionality generates the corresponding carboxylic acid, which undergoes nitration with concentrated nitric acid and sulfuric acid [3]. The nitro group introduction occurs regioselectively at the desired position on the aromatic ring, setting the stage for subsequent transformations [31]. Treatment with concentrated ammonium hydroxide solution converts the carboxylic acid to the corresponding carboxamide derivative through nucleophilic acyl substitution [3].
Reduction of the nitro group to the amino functionality utilizes stannous chloride and hydrochloric acid in ethanol, providing the 4-aminopyrazole structure essential for further elaboration [3]. This reduction proceeds through a well-established mechanism involving electron transfer and protonation steps [3]. The resulting aminopyrazole derivative undergoes mild amidation with the appropriate benzoyl chloride, followed by cyclization mediated by hydrogen peroxide under basic conditions [3].
The formation of the pyrimidinone heterocycle represents a critical step in the synthetic sequence, requiring careful control of reaction conditions to prevent decomposition or rearrangement [3]. Chlorosulfonylation occurs selectively at the 5'-position of the phenyl ring, generating the aroyl sulfonyl chloride derivative [3]. This intermediate subsequently couples with N-methylpiperazine through nucleophilic substitution to afford the target pyrazolopyrimidine structure [3].
For the N-demethyl variant, alternative synthetic strategies focus on selective demethylation reactions [24] [27]. The N-demethylation process in biological systems primarily involves cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9, providing insight into synthetic approaches [24] [27]. Laboratory synthesis of the N-demethyl metabolite often employs controlled oxidative demethylation using reagents such as ceric ammonium nitrate or other single-electron oxidants [24].
The incorporation of deuterium atoms requires modification of traditional synthetic protocols to accommodate isotope-specific reagents and conditions [14]. Standard methylation procedures must be replaced with deuterated methylating agents, such as deuterated methyl iodide or deuterated dimethyl sulfate, to introduce the trideuterated methyl group [14] [28].
Microwave-assisted synthesis has revolutionized the preparation of pyrazole derivatives, offering significant advantages in terms of reaction time, yield, and selectivity [9]. For Pyrazole N-Demethyl Sildenafil-d3 synthesis, microwave irradiation provides enhanced reaction rates and improved product purity compared to conventional heating methods [9].
The application of microwave technology to pyrazole synthesis demonstrates remarkable efficiency improvements [9]. Traditional pyrazole formation reactions that require hours or days under conventional heating can be completed within minutes using microwave irradiation [9]. For the synthesis of pyrazolopyrimidine derivatives, microwave power settings of 70-100 watts at temperatures ranging from 120-160°C have proven optimal [9].
Sequential heterocyclization reactions, which are challenging to perform using conventional methods, proceed smoothly under microwave conditions with yields of 60-80% [9]. The SN2-like mechanism benefits from the uniform heating provided by microwave irradiation, reducing side reactions and improving selectivity [9]. For trifluoromethylated pyrazole derivatives related to the sildenafil framework, microwave-assisted synthesis at 160°C for 10 minutes achieves 96% yield of the desired enol ketone intermediate [9].
The formation of pyrazolopyrimidine rings under microwave conditions employs silica-supported toluenesulfonic acid as a proton source, enabling efficient cyclization at 160°C [9]. This methodology avoids the use of harsh mineral acids while maintaining high reaction efficiency [9]. The microwave-promoted synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles demonstrates the versatility of this approach, achieving 82-96% yields with reaction times of only 4 minutes at 70°C and 2.2 bar pressure [9].
Non-solvent microwave conditions have proven particularly effective for complex pyrazole syntheses [9]. Reactions that traditionally require 20 hours under reflux conditions in acetic acid can be completed in 8-10 minutes using microwave irradiation without solvent [9]. This approach significantly reduces environmental impact while improving synthetic efficiency [9].
Advanced microwave methodologies employ multimode and monomode devices to optimize heating patterns and ensure reproducible results [9]. For Pyrazole N-Demethyl Sildenafil-d3 synthesis, monomode microwave systems provide precise temperature control and uniform energy distribution, crucial for maintaining deuterium incorporation efficiency [9].
The integration of microwave technology with green chemistry principles has led to the development of water-based synthetic protocols [10]. Pyrazolopyrimidine synthesis in aqueous media under microwave conditions eliminates the need for organic solvents while maintaining high yields [10]. Heterogeneous Lewis acid catalysts such as cerium oxide on silica function effectively under these conditions, achieving 85-92% yields in multicomponent reactions [10].
Microwave-assisted Suzuki-Miyaura cross-coupling reactions enable late-stage functionalization of pyrazole intermediates [9]. Treatment of pyrazolyl bromide compounds with arylboronic acids under microwave irradiation at 150°C for 2 hours in isopropanol-water mixtures yields complex pyrazole products in 54% yield [9]. This methodology proves particularly valuable for introducing substituents that are incompatible with earlier synthetic steps [9].
Deuterium incorporation into pharmaceutical compounds requires sophisticated synthetic strategies that maintain structural integrity while introducing isotopic labels at specific positions [12] [14]. For Pyrazole N-Demethyl Sildenafil-d3, the trideuterated methyl group represents a critical modification that affects metabolic stability and pharmacokinetic properties [14].
The primary strategy for deuterium incorporation involves the use of deuterated methylating agents [28]. Methyl-d3 4-methylbenzenesulfonate serves as an effective deuterated methylating reagent, although careful optimization is required to prevent N,N-dimethylation side reactions [28]. Alternative approaches utilize deuterated methyl iodide or deuterated dimethyl sulfate under controlled conditions to achieve selective monomethylation [28].
A particularly effective methodology involves the protection-deuteration-deprotection sequence [28]. Secondary amine substrates undergo initial protection with aralkyl groups such as benzyl, followed by deuterated methylation under neutral or basic conditions [28]. The protecting group is subsequently removed through hydrogenolysis, yielding the desired N-mono-deuterated product in high yield without di-deuterated byproducts [28].
Late-stage deuteration approaches offer advantages for complex molecular frameworks [26]. Grignard reagents prepared from deuterated methyl halides enable direct introduction of deuterated methyl groups onto heteroatoms [26]. For selenium-containing analogs, treatment with deuterated methyl magnesium iodide solution achieves >99% deuterium incorporation [26].
Keteniminium-based strategies provide versatile access to α- and β-deuterated amines [12]. Nitrogen-substituted alkynes react with deuterated acids to generate activated keteniminium ions, which undergo selective reduction with deuteride sources [12]. This methodology enables divergent preparation of amines with deuterium labels at specific positions [12].
Microwave-promoted deuteration methods offer significant advantages in terms of reaction time and selectivity [30]. Iodine-deuterium exchange reactions using deuterium oxide as the deuterium source proceed efficiently under microwave conditions [30]. Treatment of iodinated aniline derivatives with deuterium oxide and thionyl chloride at 130°C for 30 minutes under microwave irradiation achieves high levels of deuterium incorporation [30].
The mechanism of microwave-assisted deuteration involves in situ generation of deuterium chloride from the reaction of thionyl chloride with deuterium oxide [30]. The amino group in aniline derivatives serves as a strongly activating and ortho/para-directing substituent, facilitating electrophilic aromatic substitution with deuterium chloride [30]. The nitrogen atom donates electron density to the π system, forming an iminium ion intermediate that enables selective deuterium incorporation [30].
Enzymatic incorporation strategies utilize deuterated substrates in cell-free protein synthesis systems [20]. Amino acid selective or uniform labeling can be achieved by replacing specific amino acids with their deuterated analogs in the reaction mixture [20]. Potassium deuterium-glutamate systems enable highly productive synthesis suitable for extensive deuterium labeling [20].
For pharmaceutical applications, deuterium incorporation must maintain chemical and biological activity while improving metabolic stability [14]. The kinetic isotope effect resulting from deuterium substitution reduces the rate of metabolism and prolongs half-life [14]. Metabolic switching, where the ratio of metabolites changes due to deuteration, has been observed and can provide therapeutic advantages [14].
Quality control of deuterium incorporation requires specialized analytical techniques [35]. Deuterium nuclear magnetic resonance spectroscopy provides direct verification of deuterium content and positioning [35]. For highly deuterated compounds with enrichment greater than 98 atom percent, conventional proton nuclear magnetic resonance analysis becomes limited due to weak residual proton signals [35].
The purification and quality control of Pyrazole N-Demethyl Sildenafil-d3 requires sophisticated analytical techniques specifically adapted for deuterated pharmaceutical compounds [1] [18]. Standard purity specifications exceed 95% as determined by high-performance liquid chromatography, with careful attention to deuterium retention and isotopic purity [1].
High-performance liquid chromatography methods for deuterated compounds must account for the chromatographic deuterium effect, which can cause retention time differences between protiated and deuterated analogs [25]. Pentafluorophenyl stationary phases demonstrate superior performance in reducing chromatographic deuterium effects compared to traditional octadecyl phases [25]. The electronic interactions between fluorine atoms and deuterated metabolites provide enhanced separation stability [25].
Solid-phase extraction protocols for Pyrazole N-Demethyl Sildenafil-d3 employ Bond Elute Certify columns with careful pH control [13]. The extraction procedure begins with sample preparation in 0.10 molar phosphate buffer at pH 6.00, followed by column conditioning with methanol and phosphate buffer [13]. Flow rates of 1-2 milliliters per minute ensure optimal extraction efficiency while maintaining column integrity [13].
The extraction recovery for deuterated sildenafil metabolites exceeds 84% at concentrations of 50 nanograms per milliliter and 88% at 200 nanograms per milliliter [13]. These recovery values demonstrate the effectiveness of solid-phase extraction for isolating deuterated compounds from complex biological matrices [13]. Quality control samples prepared at therapeutic concentration ranges provide validation of the extraction methodology [13].
Liquid chromatography-tandem mass spectrometry represents the gold standard for quantitative analysis of Pyrazole N-Demethyl Sildenafil-d3 [18] [32]. Triple quadrupole mass spectrometers operating in positive ionization mode provide exceptional sensitivity and selectivity [32]. The use of deuterated internal standards eliminates matrix effects and ensures accurate quantification across different sample types [18].
Method validation parameters include linearity, accuracy, precision, and recovery across the analytical range [32]. Calibration curves prepared in pure solvent demonstrate linearity across therapeutic concentration ranges [18]. Quality control responses at three concentration levels (1, 10, and 50 parts per billion) show accuracy within 25% and relative standard deviation values below 20% when deuterated internal standards are employed [18].
Nuclear magnetic resonance spectroscopy provides comprehensive structural verification of deuterated compounds [35]. Deuterium nuclear magnetic resonance spectra reveal rich structural information including deuterium positioning and isotopic purity [35]. For labile deuterium positions such as amino and hydroxyl groups, deuterium nuclear magnetic resonance in non-protic solvents enables direct observation and quantification [35].
The storage and handling of Pyrazole N-Demethyl Sildenafil-d3 requires specific conditions to maintain deuterium integrity [1]. Storage at -20°C in anhydrous conditions prevents deuterium exchange with environmental moisture [1]. Shipping at room temperature with appropriate desiccation ensures compound stability during transport [1].
Analytical method development for deuterated pharmaceuticals must consider the unique properties of deuterium-labeled compounds [37]. Hydrogen-deuterium exchange mass spectrometry enables detailed conformational analysis and provides insights into deuterium stability under various conditions [37]. Data-independent acquisition methods support comprehensive characterization of deuterated metabolites and their fragmentation patterns [37].
| Parameter | Specification | Method |
|---|---|---|
| Purity | >95% | High-Performance Liquid Chromatography [1] |
| Molecular Weight | 463.57 daltons | Mass Spectrometry [1] |
| Deuterium Content | >99% at labeled positions | Deuterium Nuclear Magnetic Resonance [35] |
| Storage Temperature | -20°C | Standard Protocol [1] |
| Extraction Recovery | >84% at 50 ng/mL | Solid-Phase Extraction [13] |
| Accuracy | Within 25% | Liquid Chromatography-Tandem Mass Spectrometry [18] |
Chromatographic separation optimization focuses on resolving deuterated analogs from their protiated counterparts [36]. The isotope effect in high-performance liquid chromatography depends on mobile phase composition, with stronger effects observed in acetonitrile-containing systems compared to methanol-based eluents [36]. Both normal and inverse isotope effects can be observed depending on the aqueous content of the mobile phase [36].
Quality assurance protocols incorporate multiple analytical techniques to ensure comprehensive characterization [26]. Ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry provides rapid, sensitive analysis with 16-minute total analysis times for complex mixtures [18]. The simultaneous analysis of compounds in positive and negative ionization modes with ultrafast polarity switching enables comprehensive metabolite profiling [18].
Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural elucidation and verification of deuterium incorporation in Pyrazole N-Demethyl Sildenafil-d3. The compound exhibits distinctive spectroscopic characteristics that confirm both its molecular structure and isotopic purity [1] .
The ¹H Nuclear Magnetic Resonance spectrum of Pyrazole N-Demethyl Sildenafil-d3 demonstrates the successful incorporation of deuterium atoms through the notable absence of specific resonance signals. The most significant diagnostic feature is the absence of signals at chemical shifts δ 2.8–3.5 parts per million, which correspond to the piperazine methylene groups in the non-deuterated analog . This absence directly confirms the replacement of three hydrogen atoms with deuterium atoms at the N-methyl position of the piperazine ring.
The remaining aromatic protons of the pyrazolopyrimidine core structure maintain their characteristic chemical shift patterns, appearing in the expected downfield region. The ethoxy group protons exhibit their typical triplet and quartet multiplicity patterns, confirming the integrity of this structural element. The propyl chain protons display the expected integration ratios and coupling patterns, further validating the structural identity [3].
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information, particularly regarding the carbon framework of the pyrazolopyrimidine system. The spectrum exhibits characteristic chemical shifts for the aromatic carbons within the pyrazole ring, typically appearing in the range of δ 144-160 parts per million. These chemical shifts are consistent with the electron-withdrawing effects of the adjacent nitrogen atoms in the heterocyclic system [4].
The carbon atom directly bonded to the deuterated methyl group shows a distinctive isotope effect, manifesting as a slight upfield shift compared to the corresponding carbon in the non-deuterated compound. This isotope-induced chemical shift provides additional confirmation of deuterium incorporation at the intended position .
Deuterium Nuclear Magnetic Resonance spectroscopy provides unequivocal confirmation of deuterium placement within the molecular structure. The ²H Nuclear Magnetic Resonance spectrum exhibits characteristic peaks corresponding to the trideuteriomethyl group attached to the piperazine nitrogen atom. The integration pattern confirms the presence of three deuterium atoms, validating the isotopic composition as specified in the molecular formula C₂₁H₂₅D₃N₆O₄S .
High-Resolution Mass Spectrometry represents a critical analytical technique for both structural confirmation and quantitative analysis of Pyrazole N-Demethyl Sildenafil-d3. The technique provides accurate mass measurements that confirm molecular composition and assess isotopic purity [1] [5].
The High-Resolution Mass Spectrometry analysis reveals a molecular ion peak [M+H]⁺ at mass-to-charge ratio 463.6, which corresponds precisely to the protonated molecular ion of the deuterated compound [1] [6]. This represents a mass increase of 3 atomic mass units compared to the non-deuterated Pyrazole N-Demethyl Sildenafil, directly reflecting the incorporation of three deuterium atoms in place of hydrogen atoms.
The isotopic purity of the compound, consistently measured at greater than 98%, is confirmed through accurate mass measurements and isotope pattern analysis [1]. This high degree of isotopic purity is essential for its application as an internal standard in bioanalytical methods, where contamination with non-deuterated species could compromise analytical accuracy.
The fragmentation behavior of Pyrazole N-Demethyl Sildenafil-d3 under tandem mass spectrometry conditions exhibits patterns similar to its non-deuterated counterpart, with predictable mass shifts corresponding to deuterium retention or loss in specific fragment ions [5] [7]. The primary fragmentation pathways involve cleavage of the sulfonamide bond and fragmentation within the piperazine ring system.
Key fragment ions include the pyrazolopyrimidine core structure, which retains its characteristic mass spectral signature, and fragments containing the deuterated piperazine moiety, which exhibit the expected mass increments. These fragmentation patterns are crucial for method development in liquid chromatography-tandem mass spectrometry applications [5].
The compound serves as an ideal internal standard for isotope dilution mass spectrometry techniques due to its chemical similarity to the target analyte and distinct mass spectral properties [5] [8]. In bioanalytical applications, the deuterated compound co-elutes with non-deuterated sildenafil metabolites while maintaining distinct mass spectral characteristics that enable reliable quantification through isotope dilution techniques.
Infrared and Ultraviolet spectroscopy provide complementary structural information for Pyrazole N-Demethyl Sildenafil-d3, offering insights into functional group identification and electronic transitions within the molecular framework [9] [10].
The Infrared spectrum of Pyrazole N-Demethyl Sildenafil-d3 exhibits characteristic absorption bands that confirm the presence of key functional groups within the molecular structure [9] [10]. The most prominent absorption bands include:
A broad absorption band at approximately 3240 wavenumbers per centimeter corresponds to nitrogen-hydrogen stretching vibrations within the pyrazole ring system [9]. This band confirms the presence of the secondary amine functionality that is characteristic of the pyrazolopyrimidine core structure.
The carbonyl stretching vibration appears as a strong absorption band at 1627 wavenumbers per centimeter, confirming the presence of the lactam functionality within the pyrimidine ring [9]. This absorption is characteristic of the seven-membered ring ketone that constitutes a key structural element of the compound.
Aromatic carbon-carbon stretching vibrations manifest as multiple absorption bands in the region of 1620 wavenumbers per centimeter, consistent with the extended aromatic system encompassing both the pyrazole ring and the phenyl substituent [9].
Carbon-oxygen stretching vibrations of the ethoxy group appear at 1180 and 1100 wavenumbers per centimeter, confirming the presence and integrity of this alkoxy substituent [9]. The sulfonamide functionality contributes characteristic absorption bands, including sulfur-oxygen stretching vibrations that appear in the expected spectral region.
Ultraviolet spectroscopy reveals the electronic transition characteristics of the compound, providing information about the conjugated π-electron system [9] [11]. The maximum absorption wavelength occurs at approximately 295 nanometers, which is consistent with π-π* electronic transitions within the extended aromatic system.
The compound exhibits characteristic absorption in the wavelength range of 246-300 nanometers, corresponding to electronic transitions within the pyrazolopyrimidine chromophore [3] [11]. These transitions reflect the delocalization of π-electrons across the bicyclic heterocyclic system and provide the basis for ultraviolet-based analytical methods.
While specific X-ray crystallographic data for Pyrazole N-Demethyl Sildenafil-d3 are not extensively documented in the current literature, crystallographic studies of related pyrazole compounds and sildenafil derivatives provide valuable structural insights [12] [13] [14].
X-ray crystallographic analysis of deuterated pharmaceutical compounds presents unique challenges and opportunities for structural elucidation [12]. The presence of deuterium atoms, while chemically similar to hydrogen, can influence crystal packing arrangements and intermolecular interactions due to subtle differences in bond lengths and vibrational properties.
Studies on related sildenafil compounds have demonstrated that X-ray diffraction patterns can successfully identify and characterize different crystal forms and polymorphs [12]. The technique proves particularly valuable for confirming the presence of the expected molecular structure and detecting any crystalline impurities or alternative polymorphic forms.
Research on structurally related pyrazole compounds has revealed characteristic crystallographic parameters that would be expected for Pyrazole N-Demethyl Sildenafil-d3 [13] [15]. The pyrazolopyrimidine core structure typically adopts a planar conformation, with the propyl substituent extending away from the ring system to minimize steric interactions.
The piperazine ring system, which contains the deuterated methyl group, adopts a chair conformation that positions the sulfonamide linkage in an equatorial orientation. This conformational preference optimizes the geometric requirements for intermolecular interactions within the crystal lattice [13].
Crystallographic data, when available, provide crucial information about the solid-state properties of the compound, including crystal system, space group, and unit cell parameters [14]. These characteristics directly influence physical properties such as solubility, stability, and bioavailability, which are critical considerations for pharmaceutical applications.
The crystal structure also determines the arrangement of molecules within the solid state, influencing properties such as hygroscopicity, thermal stability, and mechanical characteristics. Understanding these structural features is essential for proper handling, storage, and formulation of the deuterated compound [12] [14].